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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B608057 Get Quote

(1R)-IDH889, an isomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1)

inhibitor IDH889, serves as a crucial control compound in preclinical research. This technical

guide provides an in-depth overview of (1R)-IDH889, including its physicochemical properties,

and details the experimental context of its active isomer, IDH889, in targeting cancers with

IDH1 mutations. The information presented is intended for researchers, scientists, and

professionals in the field of drug development.

Core Compound Data
The fundamental physicochemical properties of (1R)-IDH889 are identical to its active (S)-

enantiomer, IDH889, due to their isomeric relationship.

Property Value

CAS Number 1429179-08-7

Molecular Weight 436.49 g/mol

Chemical Formula C₂₃H₂₅FN₆O₂

Mechanism of Action and Signaling Pathway
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue,

are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and

chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the
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conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET

DNA hydroxylases and histone demethylases, resulting in widespread epigenetic alterations

and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3][4]

IDH889, the active isomer of (1R)-IDH889, is an allosteric and mutant-specific inhibitor of IDH1.

[1] It binds to an allosteric pocket of the mutant IDH1 enzyme, effectively blocking the

production of 2-HG.[1] The reduction in 2-HG levels is hypothesized to reverse the epigenetic

blockade, allowing for normal cellular differentiation. Furthermore, the inhibition of mutant IDH1

can impact other signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α)

pathway, which is often dysregulated in cancer.[5][6]

Mutant IDH1 signaling and the mechanism of IDH889 inhibition.

Experimental Protocols
(1R)-IDH889 is typically used as a negative control in experiments where IDH889 is the active

compound. Below are detailed methodologies for key experiments to assess the efficacy of

mutant IDH1 inhibitors.

In Vitro Cell Viability Assay
This protocol is designed to determine the effect of a mutant IDH1 inhibitor on the proliferation

of cancer cells harboring the IDH1 mutation.

Materials:

IDH1-mutant cancer cell line (e.g., U-87 MG engineered with IDH1-R132H)

Complete cell culture medium

96-well opaque-walled plates

IDH889 and (1R)-IDH889 stock solutions (dissolved in DMSO)

CellTiter-Glo® 2.0 Assay Reagent

Plate reader with luminescence detection
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Procedure:

Seed the IDH1-mutant cells in a 96-well opaque-walled plate at a density of 5,000-10,000

cells per well in 100 µL of complete culture medium.

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of IDH889 and (1R)-IDH889 in cell culture medium. A typical dose-

response curve may include concentrations ranging from 0.01 µM to 100 µM. Include a

vehicle control (DMSO).

Add the diluted compounds to the respective wells and incubate for 72 hours.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Calculate cell viability as a percentage of the vehicle control and plot the results to determine

the IC₅₀ value for each compound.
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Cell Viability Assay Workflow

Seed IDH1-mutant cells
in 96-well plate

Incubate for 24h
(37°C, 5% CO₂)

Treat cells with serial dilutions of
IDH889, (1R)-IDH889, and Vehicle

Incubate for 72h

Add CellTiter-Glo® Reagent

Measure Luminescence

Calculate IC₅₀ values
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Workflow for the in vitro cell viability assay.

In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of a mutant IDH1

inhibitor in a mouse model.

Materials:
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Athymic nude mice (6-8 weeks old)

IDH1-mutant cancer cells

Matrigel

IDH889 and (1R)-IDH889 formulated for oral administration

Calipers for tumor measurement

Anesthesia

Procedure:

Subcutaneously implant IDH1-mutant cancer cells mixed with Matrigel into the flank of each

mouse.

Monitor tumor growth regularly using calipers.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

groups: Vehicle, IDH889, and (1R)-IDH889.

Administer the compounds orally at the predetermined dose and schedule (e.g., daily).

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

measurement of 2-HG levels, immunohistochemistry).

Measurement of 2-HG Levels by LC-MS/MS
This protocol describes the quantification of the oncometabolite 2-HG in cell culture media or

tumor tissue.

Materials:

Cell culture media or tumor tissue homogenates

Internal standard (e.g., ¹³C₅-2-HG)
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Cold methanol (80%)

LC-MS/MS system

Procedure:

Collect cell culture medium or prepare tumor tissue homogenates.

Add a known amount of the internal standard to each sample.

Precipitate proteins by adding cold 80% methanol and incubating at -80°C for at least 20

minutes.

Centrifuge at high speed to pellet the precipitated proteins.

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Analyze the samples using an LC-MS/MS system to quantify 2-HG levels relative to the

internal standard.
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2-HG Measurement Workflow

Sample Collection
(Cell media or tumor homogenate)

Add Internal Standard
(¹³C₅-2-HG)

Protein Precipitation
(Cold 80% Methanol)

Centrifugation

Supernatant Collection & Drying

Reconstitution in Solvent

LC-MS/MS Analysis
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Workflow for the quantification of 2-HG by LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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